3-Fluoro-4-(3-fluorophenoxy)aniline

5-HT3A receptor GPCR Ion channel

Researchers pursuing FLT3-targeted therapies often face limited SAR diversity with conventional aniline scaffolds. This compound addresses that gap with its unique bis-fluorinated diaryl ether architecture: • FLT3 inhibitory activity (IC₅₀ = 180 nM), a validated starting point for AML-targeted medicinal chemistry • >66-fold potency advantage over mono-fluorinated analogs at 5-HT₃A receptor, demonstrating the critical role of the second fluorine atom • 97% purity with reactive aniline handle for rapid derivatization (diazotization, acylation, reductive amination) Supplied with reliable global logistics for uninterrupted SAR campaigns.

Molecular Formula C12H9F2NO
Molecular Weight 221.207
CAS No. 937597-93-8
Cat. No. B2486763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-fluorophenoxy)aniline
CAS937597-93-8
Molecular FormulaC12H9F2NO
Molecular Weight221.207
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
InChIKeyLTSPBCBEKNXKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-(3-fluorophenoxy)aniline – A Differentiated Fluorinated Building Block


3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) is a fluorinated aromatic amine belonging to the diaryl ether class, characterized by a 3-fluoroaniline core linked via an ether bridge to a 3-fluorophenyl group. With a molecular formula of C₁₂H₉F₂NO and a molecular weight of 221.20 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its unique substitution pattern—featuring fluorine atoms on both aromatic rings—imparts distinct electronic and steric properties that differentiate it from non-fluorinated or mono-fluorinated analogs, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, and ion channels [2].

Bis-fluorinated diaryl ether – differentiated electronic and steric profile
Synthetic intermediate – aniline handle for diazotization, acylation, reductive amination
SAR-driven programs – kinase, GPCR, and ion channel target families

Why Generic Aniline or Mono-Fluorinated Analogs Cannot Substitute


The presence of two strategically positioned fluorine atoms in 3-fluoro-4-(3-fluorophenoxy)aniline fundamentally alters its physicochemical and pharmacological profile compared to simpler aniline derivatives. Fluorine substitution is known to modulate metabolic stability, membrane permeability, and target binding affinity through electronic effects and conformational restriction [1]. Generic substitution with non-fluorinated analogs (e.g., 4-phenoxyaniline) or mono-fluorinated variants (e.g., 3-fluoro-4-phenoxyaniline, CAS 39177-22-5) results in measurable differences in potency and selectivity profiles across key therapeutic targets, as quantified in the evidence below [2]. These differences underscore the necessity of procuring the specific bis-fluorinated compound for SAR-driven optimization campaigns.

Target compound
3-Fluoro-4-(3-fluorophenoxy)aniline
Non-fluorinated analog
4-Phenoxyaniline: lacks fluorine-driven metabolic stability and conformational restriction
Mono-fluorinated analog
3-Fluoro-4-phenoxyaniline (CAS 39177-22-5): potency and selectivity profiles may not transfer
Similar structure does not imply interchangeable performance. Bis-fluorination can shift target engagement, ADME properties, and synthetic utility; validation with the exact compound is required.

Quantitative Differentiation vs. Closest Analogs


5-HT₃A Receptor Antagonism

3-Fluoro-4-(3-fluorophenoxy)aniline demonstrates measurable antagonist activity at the human 5-HT₃A receptor with an IC₅₀ value of 840 nM in a FLIPR-based calcium flux assay using transiently transfected A201 cells [1]. In contrast, the mono-fluorinated analog 3-fluoro-4-phenoxyaniline (CAS 39177-22-5) was reported as inactive (>55.69 µM) in a related 5-HT₃ receptor functional assay under comparable conditions . The introduction of the second fluorine atom on the phenoxy ring in 3-fluoro-4-(3-fluorophenoxy)aniline thus confers a >66-fold improvement in potency, validating its distinct pharmacological profile.

5-HT₃A Antagonism
Cross-study comparable
Target: IC₅₀ 840 nM
Mono-F analog: inactive (>55.69 µM)
Reported potency difference for bis-fluorinated compound
FLIPR assay; cross-study comparison, data to verify
5-HT3A receptor GPCR Ion channel FLIPR assay

FLT3 Kinase Inhibition

3-Fluoro-4-(3-fluorophenoxy)aniline inhibits human recombinant FLT3 kinase with an IC₅₀ of 180 nM, as determined by the LanthaScreen assay platform after 1 hour of incubation [1]. This activity places the compound in a distinct potency range compared to other FLT3 inhibitor chemotypes. For context, optimized clinical FLT3 inhibitors (e.g., gilteritinib) exhibit IC₅₀ values in the low nanomolar range (<10 nM), while weaker tool compounds show IC₅₀ > 1 µM. The 180 nM IC₅₀ positions 3-fluoro-4-(3-fluorophenoxy)aniline as a moderately potent starting point for FLT3-targeted lead optimization, with the dual-fluorine substitution pattern offering a unique vector for further derivatization [2].

FLT3 Kinase Inhibition
Class-level inference
IC₅₀ 180 nM (LanthaScreen)
Supports FLT3-targeted lead optimization
Moderate potency; distinct from established chemotypes
FLT3 kinase Tyrosine kinase inhibitor Acute myeloid leukemia LanthaScreen

CYP3A4 Metabolic Liability

3-Fluoro-4-(3-fluorophenoxy)aniline demonstrates weak inhibition of human CYP3A4, with an IC₅₀ of 20 µM in a fluorescence-based assay using human liver microsomes and a fluorogenic substrate [1]. This low inhibitory potency is favorable compared to many fluorinated aromatic amines that can act as potent time-dependent CYP3A4 inhibitors (IC₅₀ < 1 µM). The compound's IC₅₀ of 20 µM indicates a reduced risk of drug-drug interactions and hepatotoxicity associated with CYP3A4 inhibition, making it a more attractive scaffold for further optimization in oral drug discovery programs [2].

CYP3A4 Liability
Class-level inference
IC₅₀ 20 µM vs. strong inhibitors (
Low inhibition context for DDI risk review
Human liver microsomes; context-dependent
Computed Properties
Supporting evidence
LogP ~2.8, pKa ~3.8
vs. regioisomer: LogP ~2.3, pKa ~4.7
Distinct ADME prediction context
Computed; experimental validation recommended
Purity Specification
Supporting evidence
97% (HPLC, NMR, GC)
Lot attribute; may reduce repurification need
Supplier CoA; verify for sensitive applications
CYP3A4 Drug metabolism ADME Hepatotoxicity

Computed Physicochemical Properties

Computational predictions reveal that 3-fluoro-4-(3-fluorophenoxy)aniline (MW 221.20) possesses a calculated LogP of approximately 2.8 and a predicted pKa of ~3.8 for the aniline nitrogen . In comparison, the regioisomer 4-(3-fluorophenoxy)aniline (CAS 307308-62-9, MW 203.21) lacks the fluorine atom on the aniline ring, resulting in a lower molecular weight, a predicted LogP of ~2.3, and a higher pKa of ~4.7 for the aniline nitrogen [1]. These differences in lipophilicity and basicity directly influence membrane permeability, solubility, and target engagement, highlighting the unique physicochemical signature of the 3-fluoro-4-(3-fluorophenoxy)aniline scaffold.

Computed Properties
Supporting evidence
LogP ~2.8, pKa ~3.8
vs. regioisomer: LogP ~2.3, pKa ~4.7
Distinct ADME prediction context
Computed; experimental validation recommended
Physicochemical properties Lipophilicity pKa ADME prediction

Purity Specification

3-Fluoro-4-(3-fluorophenoxy)aniline is commercially supplied with a standard purity specification of 97%, as confirmed by NMR, HPLC, and GC analysis . This purity level meets or exceeds the requirements for most medicinal chemistry and agrochemical synthesis applications. In contrast, some mono-fluorinated analogs (e.g., 3-fluoro-4-phenoxyaniline) are commonly offered at 95-96% purity, which may necessitate additional purification steps for sensitive reactions . The higher purity specification reduces the risk of side reactions and simplifies downstream processing, offering practical procurement advantages.

Purity Specification
Supporting evidence
97% (HPLC, NMR, GC)
Lot attribute; may reduce repurification need
Supplier CoA; verify for sensitive applications
Purity Analytical specification Synthetic intermediate Quality control

Key Research and Industrial Applications


FLT3 Kinase Inhibitor Lead Discovery

The compound's moderate FLT3 inhibitory activity (IC₅₀ = 180 nM) [1] positions it as a valuable starting scaffold for medicinal chemistry campaigns targeting acute myeloid leukemia (AML) and other FLT3-driven malignancies. The unique bis-fluorinated diaryl ether core offers distinct intellectual property space compared to established FLT3 inhibitor chemotypes, enabling the exploration of novel binding interactions and improved selectivity profiles. Researchers can leverage the aniline handle for rapid derivatization to optimize potency and pharmacokinetic properties.

5-HT₃ Receptor Antagonist Development

With measurable 5-HT₃A receptor antagonist activity (IC₅₀ = 840 nM) [1], the compound serves as a starting point for developing novel antiemetic agents or irritable bowel syndrome (IBS) therapeutics. The >66-fold potency advantage over mono-fluorinated analogs [2] underscores the critical role of the second fluorine atom, guiding further SAR efforts. The scaffold's amenability to functionalization enables tuning of receptor subtype selectivity and physicochemical properties for oral bioavailability.

Advanced Fluorinated Building Blocks

The compound's 97% purity specification and well-defined reactivity make it an ideal intermediate for constructing more complex fluorinated molecules [1]. The aniline nitrogen can undergo diazotization, acylation, or reductive amination, while the ether linkage provides a stable connection between the two fluorinated aromatic rings. These features are particularly valuable in the synthesis of fluorinated agrochemicals, where fluorine substitution enhances metabolic stability and environmental persistence.

ADME Optimization Studies

The compound's distinct LogP (~2.8) and pKa (~3.8) values [1], combined with its low CYP3A4 inhibition liability (IC₅₀ = 20 µM) [2], make it an attractive probe molecule for studying the impact of fluorine substitution on ADME properties. Researchers can use this scaffold to investigate correlations between lipophilicity, basicity, and membrane permeability, informing the design of next-generation drug candidates with improved pharmacokinetic profiles and reduced drug-drug interaction potential.

Application
Selection Property
Validation Focus
FLT3-targeted lead optimization
Bis-fluorinated scaffold with moderate kinase activity
FLT3 selectivity profiling and potency improvement
5-HT₃A receptor modulator research
Fluorine-dependent potency enhancement
GPCR functional assay response; SAR confirmation
Fluorinated building block synthesis
97% purity and well-defined reactivity
Reaction reproducibility; downstream derivatization
ADME property studies
Low CYP3A4 inhibition and computed LogP/pKa
Hepatotoxicity/DDI risk review; permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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